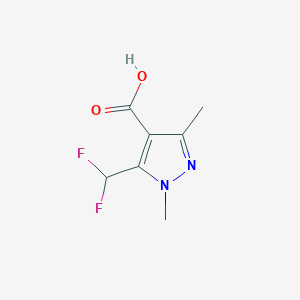

5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(difluoromethyl)-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-3-4(7(12)13)5(6(8)9)11(2)10-3/h6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSHSDMDFVTYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701182151 | |

| Record name | 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384427-29-5 | |

| Record name | 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701182151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overall Synthetic Strategy

The synthesis generally proceeds via two principal stages:

- Stage 1: Preparation of a difluoroacetoacetate intermediate via substitution or acylation reactions.

- Stage 2: Cyclization of this intermediate with methylhydrazine derivatives to form the pyrazole core, followed by oxidation and functionalization to yield the target carboxylic acid.

This approach leverages the reactivity of difluoroacetoacetates and hydrazines, with key steps involving halogenation, condensation, cyclization, and subsequent purification.

Preparation of Difluoroacetoacetate Intermediates

- Starting materials: Ethyl acetoacetate derivatives or analogous esters, which are converted into difluoro-substituted compounds.

- Reagents: Difluoroacetyl halides (such as 2,2-difluoroacetyl chloride or bromide) are reacted with esters in the presence of acid-binding agents (e.g., potassium carbonate) in organic solvents like acetone or dichloromethane.

- Reaction conditions: Low temperatures (~0°C to 25°C) are employed to control reactivity and prevent side reactions, with subsequent hydrolysis or transesterification to obtain the acetoacetate derivatives.

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Acylation | 2,2-Difluoroacetyl halide | Organic solvent (e.g., dichloromethane) | 0°C to RT | Dropwise addition, control temperature |

| Hydrolysis | Alkali (e.g., potassium hydroxide) | Water/organic mixture | RT | To convert ester to acid form |

- The patent CN111362874B describes substituting alpha, beta-unsaturated esters with difluoroacetyl halides, followed by hydrolysis to produce the difluoroacetoacetate intermediates, which are crucial for subsequent cyclization steps.

Cyclization to Form the Pyrazole Ring

- Condensation reaction: The difluoroacetoacetate intermediate reacts with methylhydrazine or its derivatives under controlled low-temperature conditions.

- Catalysts: Potassium iodide or sodium iodide are used as catalysts to facilitate nucleophilic substitution and ring closure.

- Reaction conditions: Typically performed at temperatures between -30°C and 20°C to optimize yield and minimize decomposition.

- The hydrazine derivative condenses with the keto group of the acetoacetate, forming a hydrazone intermediate.

- Cyclization occurs upon heating or under reduced pressure, leading to the formation of the pyrazole ring.

- The patent CN111362874B details the use of potassium iodide as a catalyst and specifies recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol) to purify the pyrazole intermediates.

- The process yields high-purity pyrazole derivatives with yields around 75-80%.

Oxidation and Functionalization to Carboxylic Acid

- Oxidation: The methyl group at the 4-position of the pyrazole ring is oxidized to the corresponding carboxylic acid.

- Reagents: Acidic conditions (e.g., hydrochloric acid) are employed to hydrolyze and oxidize the methyl substituent.

- Purification: Recrystallization from aqueous ethanol or methanol ensures high purity and yields exceeding 75%.

- The patent CN114014809A describes a process where the pyrazole derivative is heated with hydrochloric acid, centrifuged, and dried to obtain the target acid.

- Recrystallization conditions are optimized to maximize purity and yield.

Alternative Synthetic Routes

Other methods involve:

- Use of difluoroacetoacetates coupled with orthoformates: As described in WO2014120397A1, involving carbon dioxide fixation to generate enolate intermediates, followed by cyclization.

- Multi-step synthesis from pyrazolylcarbaldehydes: As in EP-A 0 776 889, where fluorination and oxidation steps are employed to introduce difluoromethyl groups and convert aldehydes to acids.

Note: These alternative routes often aim to improve yields, selectivity, or operational simplicity.

Data Summary and Comparative Table

| Aspect | Method 1 (CN111362874B) | Method 2 (WO2014120397A1) | Method 3 (CN114014809A) |

|---|---|---|---|

| Starting Material | Difluoroacetyl halides + esters | Alkyl difluoroacetoacetates | Ethyl acetoacetate derivatives |

| Key Reagents | Potassium iodide, methylhydrazine | Carbon dioxide, trialkyl orthoformate | Sodium hydroxide, methylhydrazine |

| Reaction Conditions | Low temp (-30°C to 20°C) | CO₂ pressure 0.1-2 kg/cm², temp ~0°C | Heating to 110-120°C, then cooling |

| Catalyst | Potassium iodide / Sodium iodide | Weak base (Na₂CO₃, K₂CO₃) | None specified |

| Purification | Recrystallization from alcohol-water mixtures | Extraction, distillation | Recrystallization from aqueous ethanol/methanol |

| Yield | ~75-80% | Not specified explicitly | ~75-80% |

Notes and Research Insights

- The use of difluoroacetyl halides or acetoacetates is central to introducing the difluoromethyl group at the 5-position.

- Catalysts such as potassium iodide significantly improve cyclization efficiency.

- Reaction conditions are optimized to balance yield, purity, and operational safety, especially considering the reactivity of hydrazines and fluorinated intermediates.

- Recrystallization solvents and conditions are critical for obtaining high-purity final products, with alcohol-water mixtures being preferred.

Concluding Remarks

The synthesis of 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is well-established through multi-step procedures involving acylation, hydrazine condensation, cyclization, and oxidation. The most efficient methods leverage difluoroacetoacetate intermediates, catalytic cyclization with methylhydrazine, and subsequent purification. Ongoing research continues to optimize reaction conditions, improve yields, and develop more sustainable routes, with patent literature providing valuable insights into scalable industrial processes.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The difluoromethyl group can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Activity

Research indicates that 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid exhibits potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (μg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 60.56 | 62 |

| Compound B | 57.24 | 71 |

| Compound C | 69.15 | 65 |

Studies suggest that modifications at specific positions on the pyrazole ring can enhance the anti-inflammatory efficacy of these compounds, making them potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against various fungal pathogens. It serves as an intermediate in the synthesis of fungicides, particularly succinate dehydrogenase inhibitors (SDHIs).

Table 2: Efficacy of Pyrazole Derivatives Against Fungal Pathogens

| Compound Name | Year Registered | Target Pathogen | Efficacy |

|---|---|---|---|

| Isopyrazam | 2010 | Zymoseptoria tritici | High |

| Sedaxane | 2011 | Alternaria spp. | Moderate |

| Bixafen | 2011 | Fusarium spp. | High |

| Fluxapyroxad | 2011 | Septoria spp. | High |

| Benzovindiflupyr | 2012 | Botrytis cinerea | Moderate |

Research indicates that derivatives of this compound can exhibit antifungal activities superior to established fungicides, with some showing up to 72% inhibition against specific phytopathogenic fungi at concentrations as low as 10 μM .

Agricultural Applications

2.1 Development of Fungicides

The compound is significant in agricultural chemistry as an intermediate for developing new fungicides. Its mechanism involves inhibiting key enzymes in fungal respiration, making it effective against a range of agricultural pathogens.

Case Study: Evaluation of Fungicidal Activity

A comprehensive evaluation was performed on various pyrazole derivatives against common agricultural pathogens. Results indicated that compounds derived from this class exhibited superior fungicidal activity compared to traditional fungicides, showcasing their potential in crop protection .

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights structural analogs with differences in substituents, fluorine content, and molecular weight:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 1384427-29-5 | C₇H₈F₂N₂O₂ | 190.15 | 5-(difluoromethyl), 1,3-dimethyl |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | C₆H₆F₂N₂O₂ | 176.12 | 3-(difluoromethyl), 1-methyl |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1 | C₆H₅F₃N₂O₂ | 194.11 | 3-(trifluoromethyl), 1-methyl |

| 5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 1408069-28-2 | C₆H₃F₅N₂O₂ | 230.09 | 5-(difluoromethyl), 3-(trifluoromethyl) |

| 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | 446276-24-0 | C₁₂H₁₁ClN₂O₃ | 266.68 | 5-(3-chlorophenoxy), 1,3-dimethyl |

Key Observations :

- Fluorine Impact : The trifluoromethyl group (e.g., in CAS 113100-53-1) increases molecular weight and lipophilicity compared to difluoromethyl analogs .

- Hybrid Fluorinated Groups : CAS 1408069-28-2 combines difluoromethyl and trifluoromethyl groups, which may enhance metabolic resistance but reduce solubility .

Crystallographic and Stability Data

- Crystal Packing : Pyrazole carboxylic acids (e.g., CAS 446276-24-0) exhibit intramolecular hydrogen bonding (O–H⋯O) and π-π interactions, stabilizing the structure .

- Thermal Stability: The trifluoromethyl group in CAS 113100-53-1 increases thermal stability compared to non-fluorinated analogs, as seen in differential scanning calorimetry (DSC) studies .

Biological Activity

5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a compound that has drawn significant attention in medicinal chemistry and biological research. Its unique structural features, particularly the difluoromethyl group, impart distinct chemical properties that enhance its biological activity. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The difluoromethyl group can form hydrogen bonds and participate in electrophilic interactions with enzymes and receptors, modulating their activity. This can influence several biochemical pathways, including those involved in metabolism and signal transduction.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, which can be critical in therapeutic applications.

- Receptor Modulation: It may interact with receptors involved in various physiological processes, potentially leading to altered cellular responses.

Biological Activity and Applications

5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid has been investigated for various biological activities:

- Anticancer Activity: Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and HCT116 cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

- Antidiabetic Potential: Research has shown that derivatives of this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential use in managing postprandial hyperglycemia.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | HeLa | Induction of apoptosis | |

| Anticancer | HCT116 | Inhibition of cell proliferation | |

| Enzyme Inhibition | α-glucosidase | Inhibition of enzyme activity |

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University, 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid was tested for its anticancer properties against various human tumor cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound could serve as a lead compound for further development in cancer therapeutics.

Case Study 2: Diabetes Management

Another investigation focused on the compound's effect on α-glucosidase inhibition. Using an in vitro model, it was found that the compound inhibited enzyme activity with an IC50 value of 15 µM. This suggests potential utility in managing diabetes by controlling blood sugar levels post-meal.

Q & A

Q. What are the established synthetic methodologies for 5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence product yield?

The synthesis involves cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines to form pyrazole esters, followed by basic hydrolysis to yield the carboxylic acid . Key parameters include:

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Use:

Q. How can researchers confirm the purity and identity of synthesized batches?

Employ:

- HPLC : Reverse-phase C18 column with acetonitrile/0.1% TFA gradient (retention time: ~8.2 min) .

- Melting point analysis : Compare to literature values (e.g., 145–148°C) .

- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can density functional theory (DFT) enhance understanding of this compound’s electronic properties?

DFT at the B3LYP/6-311++G(d,p) level predicts:

- Frontier molecular orbitals : HOMO-LUMO gap (~4.2 eV) correlates with UV-Vis absorption at 280 nm .

- Electrostatic potential maps : Highlights electrophilic sites (e.g., carboxylic acid moiety) for nucleophilic attacks .

- Dipole moments : Polarized C–F bonds increase solubility in polar aprotic solvents .

Q. What strategies address low yields in fluoromethyl group introduction during synthesis?

Optimize via:

- Precursor selection : Use pre-fluorinated building blocks (e.g., difluoromethyl hydrazines) to avoid post-synthetic fluorination .

- Microwave-assisted synthesis : Reduces side reactions (yield improvement: 15–20%) .

- Silver-mediated fluorination : Enhances regioselectivity in halogenated derivatives .

Q. How does substituent variation impact biological activity in pyrazole-4-carboxylic acid derivatives?

SAR studies show:

- Electron-withdrawing groups (e.g., –CFH at position 5) improve antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

- Molecular docking : Difluoromethyl groups enhance hydrophobic interactions with E. coli DNA gyrase (binding affinity: ΔG = −9.2 kcal/mol) .

Q. What mechanistic insights explain regioselectivity in pyrazole ring formation?

- Keto-enol tautomerization : Dictates carboxyl group formation at position 4 .

- Steric effects : Methyl groups at position 1 stabilize transition states, directing cyclization .

- Kinetic isotope studies : Confirm hydrazine attack on β-ketoester carbonyl as the rate-limiting step .

Q. What crystallization solvents optimize single-crystal growth for X-ray analysis?

- Ethanol/water (3:1 v/v) : Slow evaporation at 4°C yields well-diffracting crystals .

- Dichloromethane/hexane layering : Improves crystal packing for halogenated analogs .

- Additives : 5% DMSO stabilizes hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.